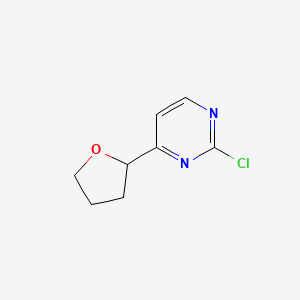
2-Chloro-4-(tetrahydrofuran-2-yl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-4-(tetrahydrofuran-2-yl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a chloro group at the 2-position and a tetrahydrofuran ring at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(tetrahydrofuran-2-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with tetrahydrofuran under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the tetrahydrofuran, followed by nucleophilic substitution at the 4-position of the pyrimidine ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(tetrahydrofuran-2-yl)pyrimidine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group at the 2-position can be replaced by other nucleophiles, such as amines or thiols.
Oxidation and Reduction: The tetrahydrofuran ring can be oxidized to form lactones or reduced to form diols.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Hiyama couplings, to form more complex structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium tert-butoxide in aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and organosilanes or boronic acids.
Major Products
Substitution Products: Various substituted pyrimidines depending on the nucleophile used.
Oxidation Products: Lactones or carboxylic acids.
Reduction Products: Diols or alcohols.
Coupling Products: Biaryl or heteroaryl compounds.
Scientific Research Applications
2-Chloro-4-(tetrahydrofuran-2-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antiviral, and anticancer activities.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science:
Mechanism of Action
The mechanism of action of 2-Chloro-4-(tetrahydrofuran-2-yl)pyrimidine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The chloro and tetrahydrofuran substituents can influence the compound’s binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
2-Chloropyrimidine: Lacks the tetrahydrofuran ring, making it less versatile in certain reactions.
4-(Tetrahydrofuran-2-yl)pyrimidine: Lacks the chloro group, affecting its reactivity in nucleophilic substitution reactions.
2-Chloro-4-(methoxytetrahydrofuran-2-yl)pyrimidine: Similar structure but with a methoxy group, which can alter its electronic properties and reactivity.
Uniqueness
2-Chloro-4-(tetrahydrofuran-2-yl)pyrimidine is unique due to the combination of the chloro and tetrahydrofuran substituents, which provide a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic and medicinal applications.
Properties
Molecular Formula |
C8H9ClN2O |
|---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
2-chloro-4-(oxolan-2-yl)pyrimidine |
InChI |
InChI=1S/C8H9ClN2O/c9-8-10-4-3-6(11-8)7-2-1-5-12-7/h3-4,7H,1-2,5H2 |
InChI Key |
BZHITCWBYOPQFA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)C2=NC(=NC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















